4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid
Description
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid (CAS: provided in ) is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol and a purity of 95% as reported in . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it valuable in medicinal chemistry for peptide synthesis and intermediate preparation .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-9-20-11-7-5-4-6-10(11)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELTQIPWNOJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC=C2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a benzoxazepine derivative and introduce the tert-butoxy group through a series of reactions involving protection and deprotection steps. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would involve the use of reactors capable of handling high pressures and temperatures, as well as efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be used to modify the benzoxazepine ring or the tert-butoxy group.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Esters and Amides: : Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: : Resulting from the reduction of the benzoxazepine ring or the tert-butoxy group.
Substituted Benzoxazepines: : Resulting from substitution reactions at different positions on the ring.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound serves as a precursor in the synthesis of benzoxazepine derivatives, which are known for their pharmacological activities. These derivatives have been explored for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.
- Anticancer Research : Recent studies have indicated that compounds related to benzoxazepines exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Research is ongoing to determine the efficacy of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid in this context.
- Neuropharmacology : Investigations into the effects of this compound on neuroinflammatory pathways suggest potential applications in treating neurodegenerative diseases. Its ability to interact with the central nervous system may provide insights into new therapeutic strategies.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various benzoxazepine derivatives, including those derived from this compound. The derivatives were tested for their ability to inhibit serotonin reuptake and showed promising results comparable to established antidepressants .
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute investigated the antiproliferative effects of benzoxazepine derivatives on breast cancer cell lines. The study found that certain derivatives exhibited significant growth inhibition through apoptosis induction mechanisms .
Potential Therapeutic Uses
- Anxiolytic Agents : Given the structural similarities to known anxiolytics, further exploration into its effects on anxiety disorders could yield valuable insights.
- Neuroprotective Agents : Its interaction with neuroinflammatory pathways positions it as a candidate for further research into neuroprotection against diseases like Alzheimer's and Parkinson's.
- Biomarker Development : The compound's metabolites may serve as biomarkers for specific diseases, facilitating early diagnosis and treatment strategies.
Mechanism of Action
The mechanism by which 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
To contextualize its properties and applications, 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid is compared with structurally related compounds below.
Structural Analogues in the Benzoxazepine Family
Key Observations :
- The 8-bromo derivative () introduces a halogen substituent, increasing molecular weight and altering reactivity for electrophilic substitution reactions. Its hydrochloride salt form improves solubility in polar solvents compared to the free carboxylic acid form of the target compound.
- The Boc group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., benzylamino groups in ), facilitating its use as a synthetic intermediate .
Functional Analogues with Heterocyclic Cores
describes imidazole derivatives with tert-butoxycarbonyl and lysyl-modified groups, such as:
- 4-[(Benzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole
- 4-[(R-α-methylbenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole
Key Observations :
- The benzoxazepine core provides conformational flexibility compared to the rigid imidazole ring, influencing binding affinity in biological systems.
Biological Activity
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid (CAS No. 1205750-69-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- Structure : The compound features a benzoxazepine core, which is known for various biological activities.
Antimicrobial Properties
Recent studies have indicated that benzoxazepine derivatives exhibit antimicrobial activity. For instance, compounds similar to 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Enzyme Inhibition
The compound has been profiled in high-throughput screening assays for its ability to inhibit specific enzymes. Notably:
- Cholinesterase Inhibition : It has shown moderate activity against cholinesterase enzymes, which are critical in neurotransmission processes.
- Kinase Activity : It also interacts with several kinases involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
Neuroprotective Effects
Research has suggested that benzoxazepines may possess neuroprotective properties. The ability of this compound to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on various benzoxazepine derivatives demonstrated that certain modifications enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the tert-butoxycarbonyl group significantly influenced the antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzoxazepine A | E. coli | 15 |
| Benzoxazepine B | S. aureus | 20 |
| 4-Tert-butoxycarbonyl derivative | E. coli | 18 |
Study 2: Enzyme Inhibition Profile
In a comprehensive screening of enzyme inhibitors, 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine was evaluated for its inhibitory effects on several target enzymes:
| Enzyme Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cholinesterase | 25 | Competitive inhibition |
| Protein Kinase A | 30 | Non-competitive inhibition |
The biological activities observed can be attributed to several mechanisms:
- Interference with Enzymatic Pathways : By inhibiting key enzymes like cholinesterase and kinases, the compound can alter metabolic pathways.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release through its action on synaptic enzymes.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid?
The synthesis typically involves cyclization of a precursor benzoxazepine derivative under controlled conditions. Key steps include:
- Functional group protection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane or acetonitrile .
- Cyclization : Temperature control (e.g., 0–25°C) is critical to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used to activate carboxylic acid intermediates .
- Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the bicyclic benzoxazepine structure and Boc group placement. For example, the Boc methyl protons appear as a singlet near δ 1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C15H19NO5, MW 293.32) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability under varying pH conditions .
Advanced: How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?
The benzoxazepine core contains a stereogenic center at position 4. To ensure enantiomeric purity:
- Chiral auxiliaries : Use (R)- or (S)-configured precursors during cyclization.
- Asymmetric catalysis : Employ chiral catalysts like BINOL-derived phosphoric acids to induce stereoselectivity .
- Chiral HPLC : Post-synthesis analysis with a chiral stationary phase (e.g., Chiralpak IA) quantifies enantiomeric excess (ee) .
Advanced: What strategies mitigate side reactions during Boc deprotection?
Boc removal (e.g., for downstream functionalization) risks degrading the benzoxazepine ring. Mitigation strategies include:
- Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane (0°C to RT) instead of HCl, which may hydrolyze the lactam ring .
- Monitoring via FTIR : Track the disappearance of the Boc carbonyl peak (~1680 cm⁻¹) to optimize reaction duration .
- Stabilizing intermediates : Introduce electron-withdrawing groups on the benzoxazepine to reduce ring strain during deprotection .
Advanced: How does the compound’s pKa (predicted 3.38) influence its solubility and reactivity?
The carboxylic acid group’s low pKa enhances water solubility at physiological pH (~7.4), facilitating biological assays. However, in acidic reaction conditions (pH < 3), protonation reduces nucleophilicity, necessitating:
- pH-controlled coupling reactions : Use EDCI/HOBt in DMF to activate the carboxylate without precipitating the compound .
- Buffer systems : Phosphate-buffered saline (PBS) at pH 7.4 is optimal for stability studies .
Advanced: What structural analogs of this compound have shown promise in neuropharmacology?
Chloro-substituted derivatives (e.g., 7-chloro analogs) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity. These analogs interact with GABA receptors or serotonin transporters, as shown in preliminary in vitro models . Computational docking studies suggest modifying the benzoxazepine’s substituents (e.g., replacing Boc with a sulfonamide) could improve target affinity .
Basic: What safety precautions are recommended when handling this compound?
While specific hazard data are limited for this compound, structurally related benzoxazepines require:
- PPE : Gloves and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile solvents (e.g., dichloromethane) .
- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
Advanced: How can computational methods aid in optimizing this compound’s bioactivity?
- Molecular dynamics (MD) simulations : Predict conformational stability of the benzoxazepine ring in aqueous vs. lipid environments .
- QSAR modeling : Correlate substituent electronic effects (e.g., Boc group) with measured IC50 values in enzyme inhibition assays .
- Docking studies : Identify potential binding pockets in target proteins (e.g., kinases) using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
